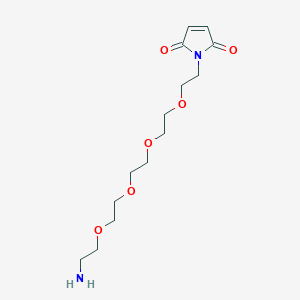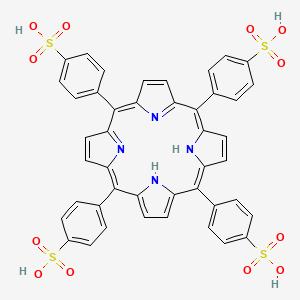
Eupantol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eupantol, known chemically as pantoprazole, is a substituted benzimidazole derivative. It functions as a proton pump inhibitor, reducing the production of gastric acid by forming a covalent bond with the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells . This compound is commonly used to treat conditions such as gastroesophageal reflux disease (GERD), stomach ulcers, and Zollinger-Ellison syndrome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pantoprazole involves several steps, starting with the preparation of the benzimidazole core. The process typically includes:
Formation of the benzimidazole ring: This is achieved by reacting o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Substitution reactions: The benzimidazole core undergoes various substitution reactions to introduce functional groups such as methoxy and difluoromethoxy.
Sulfoxidation: The final step involves the oxidation of a thioether group to a sulfoxide, forming pantoprazole.
Industrial Production Methods
Industrial production of pantoprazole follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, high-yield catalysts, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pantoprazole undergoes several types of chemical reactions, including:
Oxidation: The thioether group in pantoprazole is oxidized to a sulfoxide during its synthesis.
Substitution: Various substitution reactions are used to introduce functional groups into the benzimidazole core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxidation.
Acids: Hydrochloric acid for the formation of the benzimidazole ring.
Solvents: Methanol, dichloromethane, and water are commonly used solvents.
Major Products
The major product of these reactions is pantoprazole itself, with the sulfoxide group being a critical functional group for its activity .
Wissenschaftliche Forschungsanwendungen
Pantoprazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of proton pump inhibitors and their synthesis.
Biology: Investigated for its effects on gastric acid secretion and its interactions with various biological molecules.
Wirkmechanismus
Pantoprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By forming a covalent bond with the enzyme, pantoprazole effectively blocks acid secretion, leading to a reduction in gastric acidity . This mechanism is particularly useful in treating conditions like GERD and Zollinger-Ellison syndrome .
Vergleich Mit ähnlichen Verbindungen
Pantoprazole is part of a class of drugs known as proton pump inhibitors (PPIs). Similar compounds include:
- Omeprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
Uniqueness
Pantoprazole is unique among PPIs due to its specific binding affinity and longer duration of action. It has been shown to be more effective in certain patient populations and has a lower potential for drug interactions compared to other PPIs .
Conclusion
Eupantol (pantoprazole) is a highly effective proton pump inhibitor with a wide range of applications in medicine and scientific research. Its unique chemical properties and mechanism of action make it a valuable compound for treating acid-related disorders and for use in various research studies.
Eigenschaften
CAS-Nummer |
142678-34-0 |
|---|---|
Molekularformel |
C16H16F2N3NaO4S |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
sodium;6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide |
InChI |
InChI=1S/C16H16F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15-16,21H,8H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
NAZATOKUDNDUAR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=C1)CS(=O)C2NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)


![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)








